molecular formula C8H17NOSi B015775 1-(Trimethylsilyl)-2-piperidinone CAS No. 3553-93-3

1-(Trimethylsilyl)-2-piperidinone

Cat. No.: B015775
CAS No.: 3553-93-3
M. Wt: 171.31 g/mol
InChI Key: PMQNJTKTWDVUNY-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-2-piperidinone is a chemical compound characterized by the presence of a trimethylsilyl group attached to a piperidinone ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The trimethylsilyl group imparts distinct properties to the molecule, making it useful in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)-2-piperidinone can be synthesized through several methods. One common approach involves the reaction of 2-piperidinone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-2-piperidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives.

Scientific Research Applications

1-(Trimethylsilyl)-2-piperidinone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the modification of biomolecules for research purposes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Trimethylsilyl)-2-piperidinone exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective modifications and the synthesis of complex structures.

Comparison with Similar Compounds

    1-(Trimethylsilyl)-1-propyne: Another compound with a trimethylsilyl group, used in polymer synthesis and gas separation applications.

    1-(Trimethylsilyl)imidazole: Utilized as a derivatization reagent in analytical chemistry.

Uniqueness: 1-(Trimethylsilyl)-2-piperidinone is unique due to its combination of a piperidinone ring and a trimethylsilyl group. This structural feature imparts distinct reactivity and makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

1-trimethylsilylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQNJTKTWDVUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409130
Record name 2-Piperidinone, 1-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3553-93-3
Record name 2-Piperidinone, 1-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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